molecular formula C19H15Br2N3O2 B11119895 N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11119895
M. Wt: 477.1 g/mol
InChI Key: GEWOPZAOQFHGDI-AUEPDCJTSA-N
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Description

N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound with a molecular formula of C24H20Br2N4O2S . This compound is known for its unique structural properties, which include a dibromo-hydroxyphenyl group and a naphthylamino group. These structural features make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-[(naphthalen-1-yl)amino]acetohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s dibromo-hydroxyphenyl group and naphthylamino group allow it to bind to specific sites on proteins, potentially inhibiting or modifying their activity . This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its dibromo-hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H15Br2N3O2

Molecular Weight

477.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H15Br2N3O2/c20-14-8-13(19(26)16(21)9-14)10-23-24-18(25)11-22-17-7-3-5-12-4-1-2-6-15(12)17/h1-10,22,26H,11H2,(H,24,25)/b23-10+

InChI Key

GEWOPZAOQFHGDI-AUEPDCJTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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